Pyrrolo[3,2-c]pyrazole is a heterocyclic compound that belongs to the broader class of pyrazoles, characterized by its unique bicyclic structure. The compound is recognized for its potential in pharmaceutical applications due to its diverse biological activities. It has garnered attention in medicinal chemistry for its role as a scaffold in drug development, particularly in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties.
Pyrrolo[3,2-c]pyrazole is classified under the category of heterocycles, specifically as a bicyclic compound containing both pyrrole and pyrazole rings. Its chemical formula is with a molecular weight of approximately 109.13 g/mol . The compound is indexed under the CAS number 6573-19-9, which facilitates its identification in chemical databases .
The synthesis of pyrrolo[3,2-c]pyrazole can be achieved through several methods, often involving multi-component reactions that utilize readily available starting materials. A notable method includes the reaction of hydrazine derivatives with various carbonyl compounds or other electrophiles to form the desired heterocyclic structure.
The molecular structure of pyrrolo[3,2-c]pyrazole features a fused ring system that combines a five-membered pyrazole ring with a four-membered pyrrole ring.
Pyrrolo[3,2-c]pyrazole can participate in various chemical reactions due to its nucleophilic nature.
The mechanism by which pyrrolo[3,2-c]pyrazole exerts its biological effects typically involves interaction with specific biological targets.
Pyrrolo[3,2-c]pyrazole exhibits distinct physical and chemical properties that are crucial for its applications.
Pyrrolo[3,2-c]pyrazole and its derivatives have significant applications in various scientific fields:
The journey of pyrrolo[3,2-c]pyrazole derivatives began as structural analogs of purine nucleobases, capitalizing on their bioisosteric relationship with adenine. Early synthetic efforts focused on ring-fusion methodologies, primarily through Knorr-type condensations between β-dicarbonyl compounds and hydrazines, yielding simple substituted derivatives. A pivotal advancement occurred with the discovery that strategic decoration of this core could mimic ATP's binding mode within kinase catalytic domains. This realization spurred intensive structure-activity relationship (SAR) explorations throughout the 2000s [1].
Significant milestones include the development of PHA-793887, a pyrrolo[3,2-c]pyrazole derivative identified as a potent CDK2 inhibitor (IC₅₀ = 8 nM) exhibiting 6-fold selectivity for CDK2/5/7 over CDK1/4/9. This compound demonstrated that the scaffold could achieve high-affinity kinase binding while maintaining subtype selectivity – a crucial challenge in kinase drug development [1]. Concurrently, SNS-032 (bearing an oxazole moiety) advanced to phase I clinical trials as a CDK2 inhibitor (IC₅₀ = 48 nM), validating the clinical translatability of this chemotype [1] [9].
Table 1: Evolution of Key Pyrrolo[3,2-c]pyrazole Derivatives in Medicinal Chemistry
Compound | Target/Activity | Key Feature | Development Stage |
---|---|---|---|
PHA-793887 | CDK2 inhibitor (IC₅₀ = 8 nM) | High selectivity for CDK2/5/7 | Preclinical |
SNS-032 | CDK2 inhibitor (IC₅₀ = 48 nM) | Oxazole-containing derivative | Phase I Clinical Trial |
Indole-triazole hybrid | CDK2 inhibitor, Antiproliferative | Hybrid architecture targeting hydrophobic regions | Preclinical |
Compound 1r (FMS inhibitor) | FMS kinase (IC₅₀ = 30 nM) | Pyrrolopyridine-pyrrolopyrazole hybrid | Preclinical |
Modern synthetic innovations now enable sophisticated functionalization, including spirocyclic integrations and hybrid architectures. For instance, indole-triazole-coumarin hybrids incorporating pyrrolo[3,2-c]pyrazole demonstrated enhanced binding affinity toward CDK2 alongside antiproliferative activity against MCF-7 breast cancer cells. This evolution reflects a transition from simple substituted derivatives to complex, rationally designed molecules optimized for target engagement and drug-like properties [1] [9].
The pyrrolo[3,2-c]pyrazole scaffold has demonstrated exceptional versatility in kinase inhibition due to its capacity to occupy the adenine-binding pocket while forming complementary interactions with adjacent hydrophobic and hydrophilic regions. Its planar topology facilitates deep insertion into the hinge region, where the pyrazole nitrogen typically forms critical hydrogen bonds with backbone residues (e.g., Leu83 in CDK2). Computational analyses reveal that optimal derivatives establish dual hydrogen bonds (one acceptor and one donor) with kinase hinge regions, complemented by hydrophobic interactions with residues like Phe82, Ile10, Leu134, and Ala31 – interactions essential for high-affinity binding [1].
Recent advances have yielded compounds with remarkable potency and selectivity profiles:
Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyrazole Derivatives
Compound | Kinase Target | IC₅₀ (nM) | Selectivity Profile | Cellular Activity |
---|---|---|---|---|
PHA-793887 | CDK2/Cyclin A2 | 8 | 6-fold selective over CDK1/4/9 | Anti-proliferative in tumor lines |
Compound 1e | FMS kinase | 60 | Selective among 40-kinase panel | BMDM inhibition (IC₅₀ = 195 nM) |
Compound 1r | FMS kinase | 30 | Highly selective | BMDM inhibition (IC₅₀ = 84 nM) |
KIST101029 | FMS kinase | 96 | Moderate selectivity | BMDM inhibition (IC₅₀ = 195 nM) |
The structure-activity relationship (SAR) for kinase inhibition emphasizes:
The inherent modularity of the pyrrolo[3,2-c]pyrazole scaffold positions it as an ideal platform for polypharmacological drug design. Its synthetic accessibility allows for strategic incorporation of diverse pharmacophores, enabling simultaneous engagement of multiple disease-relevant targets. This approach addresses the complexity of cancer and inflammatory diseases, where pathway redundancies often limit single-target agents [1] [4].
Key design strategies include:
Table 3: Multi-Target Pyrrolo[3,2-c]pyrazole Hybrid Derivatives
Hybrid System | Integrated Pharmacophore | Biological Targets | Therapeutic Application |
---|---|---|---|
Indole-triazole-coumarin | Coumarin, triazole | CDK2, Caspase-3 | Anticancer (MCF-7) |
Pyrano[2,3-c]pyrazole-spirooxindole | Spirooxindole, triazole | α-Amylase, DPP-4, ROS scavenging | Antidiabetic with antioxidant |
Pyrrolopyridine-pyrrolopyrazole | Pyrrolopyridine | FMS kinase, Cancer cell proliferation | Ovarian/breast cancer |
Nitrophenyl-substituted core | Nitrophenyl group | CDK2/Cyclin A2, Cancer cell proliferation | Broad-spectrum anticancer |
The pharmacophoric versatility of pyrrolo[3,2-c]pyrazole enables distinct target profiles based on substitution patterns:
These rational design approaches have yielded compounds with balanced potency against multiple targets, such as derivatives inhibiting both CDK2/cyclin A2 (cell cycle regulation) and caspase-3 (apoptosis induction), providing synergistic antitumor effects. Similarly, hybrid molecules targeting VEGF receptors (angiogenesis) alongside CDK2 demonstrate enhanced anti-proliferative activity by simultaneously inhibiting tumor cell division and blood supply [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7